2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide
CAS No.: 1463-95-2
Cat. No.: VC20924951
Molecular Formula: C15H17BrIN3
Molecular Weight: 446.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1463-95-2 |
|---|---|
| Molecular Formula | C15H17BrIN3 |
| Molecular Weight | 446.12 g/mol |
| IUPAC Name | 5-bromo-N-[(E)-2-(1-ethyl-6-methylpyridin-1-ium-2-yl)ethenyl]pyridin-2-amine;iodide |
| Standard InChI | InChI=1S/C15H16BrN3.HI/c1-3-19-12(2)5-4-6-14(19)9-10-17-15-8-7-13(16)11-18-15;/h4-11H,3H2,1-2H3;1H |
| Standard InChI Key | FEYNAYMVKUTMFN-UHFFFAOYSA-N |
| Isomeric SMILES | CC[N+]1=C(C=CC=C1/C=C/NC2=NC=C(C=C2)Br)C.[I-] |
| SMILES | CC[N+]1=C(C=CC=C1C=CNC2=NC=C(C=C2)Br)C.[I-] |
| Canonical SMILES | CC[N+]1=C(C=CC=C1C=CNC2=NC=C(C=C2)Br)C.[I-] |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Nomenclature
2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide is identified by the CAS registry number 1463-95-2 . The compound's IUPAC name is 5-bromo-N-[(E)-2-(1-ethyl-6-methylpyridin-1-ium-2-yl)ethenyl]pyridin-2-amine;iodide . This quaternary ammonium salt is also known by several synonyms including Quaternium-51, Takanal, NK 343, Kankohso 301, and T7 (onium compound) .
Structural Features
The compound features a pyridinium core substituted with an ethyl group at position 1, a methyl group at position 6, and a vinyl-linked 5-bromo-2-pyridylamino moiety at position 2. The positively charged nitrogen in the pyridinium ring is balanced by an iodide counterion. The molecular structure incorporates multiple nitrogen atoms and conjugated systems that contribute to its chemical behavior and potential biological interactions.
Physical and Chemical Properties
The key physicochemical properties of 2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide are summarized in the following table:
Spectroscopic and Structural Identifiers
Structural Representations
The compound can be represented through various chemical notations that provide insights into its structure and connectivity:
SMILES Notation
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is:
CC[N+]1=C(C=CC=C1/C=C/NC2=NC=C(C=C2)Br)C.[I-]
InChI and InChIKey
The International Chemical Identifier (InChI) for this compound is:
InChI=1S/C15H16BrN3.HI/c1-3-19-12(2)5-4-6-14(19)9-10-17-15-8-7-13(16)11-18-15;/h4-11H,3H2,1-2H3;1H
The corresponding InChIKey is:
FEYNAYMVKUTMFN-UHFFFAOYSA-N
These identifiers are essential for unambiguous identification of the compound in chemical databases and literature.
Synthesis and Chemical Reactivity
Chemical Stability and Reactivity
N-quaternized pyridinium compounds generally exhibit remarkable stability. Research on similar structures indicates that the N-(1-ethoxyvinyl) moiety can be surprisingly resistant to both acidic and basic conditions . The quaternary nitrogen in the pyridinium ring imparts a positive charge that can influence reactivity, particularly at positions ortho and para to the nitrogen.
The presence of the bromine substituent on the pyridyl group likely affects the electronic distribution within the molecule, potentially enhancing reactivity toward nucleophiles at specific positions. The vinyl linkage between the pyridinium and pyridyl moieties creates an extended conjugated system that may contribute to unique photophysical properties.
Biological Activity and Applications
Industrial and Research Applications
The compound has been identified as an important raw material in chemical synthesis . Its quaternary ammonium structure makes it potentially useful in applications requiring surfactant properties or as a phase-transfer catalyst. Additionally, the compound's structural features suggest potential applications in areas such as:
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Photosensitizers for photodynamic therapy
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Functional dyes and imaging agents
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Building blocks for more complex molecular architectures
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Models for studying electron transfer processes
Analytical Considerations
Identification and Characterization Methods
The identification and characterization of 2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide typically involve a combination of spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass spectrometry for molecular weight confirmation
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Infrared spectroscopy for functional group identification
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UV-Visible spectroscopy for chromophore characterization The compound's conjugated system likely exhibits characteristic absorption in the UV-visible region, which could be useful for quantitative analysis in various matrices.
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